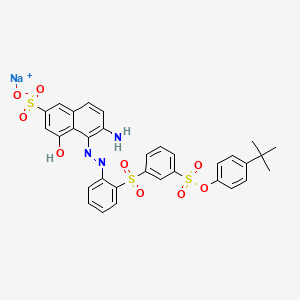
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties. The compound is widely used in textile, paper, and leather industries for dyeing purposes due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation using sulfuric acid to introduce sulphonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulphonated azo compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulphonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
Mécanisme D'action
The compound exerts its effects primarily through its chromophoric azo group, which absorbs light in the visible spectrum, resulting in its intense coloration. The sulphonate groups enhance its solubility in water, making it suitable for various applications. In biological systems, the compound can interact with cellular components, allowing for its use in staining and visualization techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-amino-3-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-4-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of the tert-butyl group and multiple sulphonate groups enhances its stability and makes it highly suitable for industrial applications.
Propriétés
Numéro CAS |
83027-50-3 |
|---|---|
Formule moléculaire |
C32H28N3NaO9S3 |
Poids moléculaire |
717.8 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[2-[3-(4-tert-butylphenoxy)sulfonylphenyl]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N3O9S3.Na/c1-32(2,3)21-12-14-22(15-13-21)44-47(42,43)24-8-6-7-23(18-24)45(37,38)29-10-5-4-9-27(29)34-35-31-26(33)16-11-20-17-25(46(39,40)41)19-28(36)30(20)31;/h4-19,36H,33H2,1-3H3,(H,39,40,41);/q;+1/p-1 |
Clé InChI |
PACQBVQOTIYEDA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


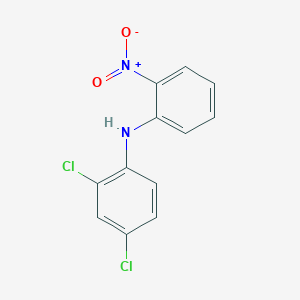
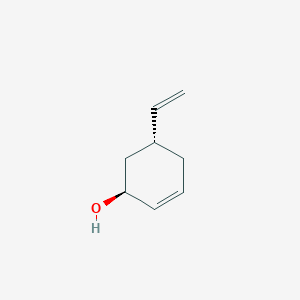
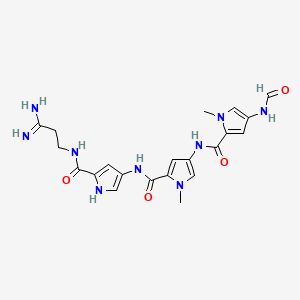
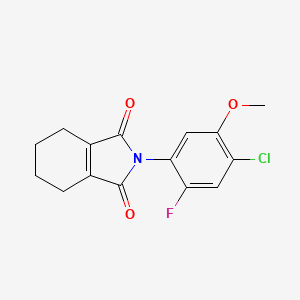
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
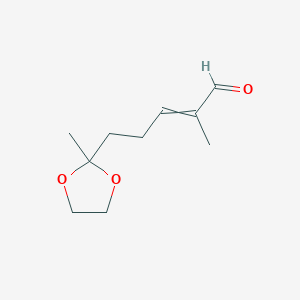
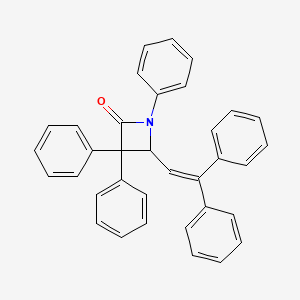
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
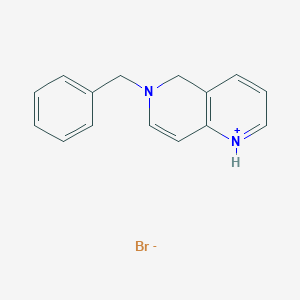

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
